3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Description
Properties
IUPAC Name |
3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(15-9-6-10-16(13-15)24(26)27)22-19-18(14-7-2-1-3-8-14)21-17-11-4-5-12-23(17)19/h1-13H,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVWVCGTDIGHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Phenylimidazo[1,2-a]Pyridin-3-Amine
The core intermediate, 2-phenylimidazo[1,2-a]pyridin-3-amine, is typically synthesized via Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions. A representative procedure involves condensing 2-aminopyridine with benzaldehyde derivatives in the presence of tert-butyl isocyanide and ammonium chloride at 120°C (Scheme 1). This method yields the amine intermediate with 75–90% efficiency, contingent on the electronic nature of substituents.
Table 1: Optimization of GBB Reaction for 2-Phenylimidazo[1,2-a]Pyridin-3-Amine
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NH₄Cl | Toluene | 120 | 85 |
| Sc(OTf)₃ | EtOH | 80 | 78 |
| None | DMF | 100 | 62 |
Functionalization of the Benzamide Moiety
3-Nitrobenzoyl chloride, the acylating agent, is prepared via nitration of benzoyl chloride using fuming nitric acid (90% yield). Alternative routes employ directed ortho-metalation (DoM) strategies for regioselective nitration, though these require stringent anhydrous conditions.
Amide Coupling Methodologies
Palladium-Catalyzed C–N Bond Formation
Palladium-based systems dominate coupling reactions due to their tolerance for nitro groups. A protocol adapted from Farooq et al. employs Pd(OAc)₂/Xantphos with Cs₂CO₃ in dimethylacetamide (DMA) at 150°C, achieving 84% yield (Table 2). The nitro group’s electron-withdrawing nature necessitates higher temperatures (≥130°C) to overcome deactivation of the aryl halide.
Table 2: Comparative Analysis of Coupling Catalysts
| Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Cs₂CO₃ | DMA | 84 |
| CuI/1,10-Phenanthroline | K₃PO₄ | DMSO | 67 |
| NiCl₂(dppe) | DBU | THF | 58 |
Microwave-Assisted Amidation
Microwave irradiation (300 W, 150°C, 30 min) reduces reaction times from 24 h to 45 min while maintaining 82% yield. This method minimizes nitro group reduction, a common side reaction in prolonged thermal treatments.
Nitration Strategies and Regiochemical Control
Post-Coupling Nitration
Direct nitration of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide with HNO₃/H₂SO₄ at 0°C affords the 3-nitro derivative in 68% yield. Regioselectivity arises from the benzamide’s para-directing effect, though over-nitration (<5%) necessitates careful stoichiometry.
Pre-Functionalized Nitro Acylating Agents
Employing pre-synthesized 3-nitrobenzoyl chloride eliminates regiochemical ambiguity. This approach couples the acyl chloride with 2-phenylimidazo[1,2-a]pyridin-3-amine using Et₃N in dichloromethane (DCM), yielding 89% product.
Mechanistic Insights and Side Reactions
Palladium-Mediated Coupling Pathways
Density functional theory (DFT) studies reveal that Pd(0) inserts into the C–Br bond of 3-nitrobenzoyl bromide, forming a Pd(II) intermediate. Subsequent transmetalation with the imidazopyridine amine and reductive elimination yield the final product. Competing pathways, such as homocoupling of aryl halides, are suppressed by Xantphos ligands.
Nitro Group Reduction Mitigation
The nitro group’s susceptibility to reduction under hydrogenative conditions necessitates alternative workup protocols. Catalytic transfer hydrogenation with ammonium formate/Pd/C in methanol selectively reduces imine byproducts without affecting the nitro functionality.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity with t_R = 6.7 min. Residual palladium levels, quantified via ICP-MS, remain below 5 ppm in optimized protocols.
Industrial-Scale Considerations
Solvent Recovery Systems
Distillation of DMA (bp 166°C) enables 92% solvent recovery, reducing waste in large-scale production.
Continuous Flow Nitration
Microreactor technology achieves 99% conversion in 2 min residence time, outperforming batch reactors (30 min).
Chemical Reactions Analysis
3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine, including 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, exhibit promising antimicrobial properties. Studies have shown that such compounds can effectively inhibit the growth of various pathogens, including those resistant to conventional antibiotics. For instance, a study highlighted the compound's ability to compromise mitochondrial integrity in yeast models, suggesting a potential mechanism for its antimicrobial action .
Antileishmanial and Antitrypanosomal Activity
The compound has demonstrated significant antileishmanial activity against Leishmania donovani and Leishmania infantum, with effective concentrations (EC50) reported around 8.8 µM . Additionally, it has shown activity against Trypanosoma brucei, indicating its potential as a therapeutic agent for treating diseases like leishmaniasis and sleeping sickness.
Corrosion Inhibition
Corrosion Inhibitor in Acidic Environments
this compound has been studied for its effectiveness as a corrosion inhibitor for carbon steel in acidic environments (0.5 M HCl). Research findings indicate that the compound significantly reduces the corrosion rate of steel, with inhibition efficiency increasing with the concentration of the inhibitor . This property is particularly valuable in industrial applications where metal degradation poses significant economic challenges.
Other Therapeutic Potential
Antiviral Properties
Emerging research suggests that imidazo[1,2-a]pyridine derivatives may possess antiviral properties. Preliminary studies indicate that these compounds could interfere with viral replication mechanisms, making them candidates for further investigation in antiviral drug development .
Summary of Applications
| Application Area | Findings |
|---|---|
| Medicinal Chemistry | Antimicrobial activity against resistant strains; effective against Leishmania spp. |
| Corrosion Inhibition | Significant reduction of corrosion rates in carbon steel exposed to acidic conditions. |
| Therapeutic Potential | Possible antiviral properties warranting further investigation. |
Mechanism of Action
The mechanism of action of 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with various molecular targets and pathways. For instance, it can modulate the activity of enzymes and receptors, leading to changes in cellular processes. The compound’s biological effects are often mediated through the activation or inhibition of specific signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway .
Comparison with Similar Compounds
Key Insights :
- Electron-Withdrawing Groups : The nitro group in the target compound contrasts with methyl (electron-donating) in and halogens (mixed effects) in , influencing electronic density and reactivity.
Functional Group Modifications on the Benzamide Moiety
Key Insights :
- Nitro vs. Halogen : The nitro group offers stronger electron withdrawal than fluorine or bromine, favoring electrophilic substitution or metal coordination .
- Acetamide Simplicity : The acetamide derivative lacks aromaticity in the acyl group, reducing π-stacking capability compared to benzamide analogs.
Electronic and Steric Effects
- Nitro Group Impact : The meta-nitro substituent creates a strong electron-deficient benzamide, enhancing its role as an N,O-bidentate directing group in Pd-catalyzed C–H functionalization (cf. N,O-groups in ). This contrasts with electron-rich analogs (e.g., methyl ), which may hinder oxidative addition steps .
- Steric Considerations : The torsion angle between imidazo[1,2-a]pyridine and phenyl rings in the acetamide derivative is 9.04° , suggesting moderate steric hindrance. Bulkier substituents (e.g., trifluoromethyl ) could further distort geometry, affecting binding or catalysis.
Yields and Spectral Data
Key Insight : Low yields in sulfane derivatives highlight synthetic challenges in forming disulfide bridges, whereas amine-functionalized analogs exhibit precise HRMS alignment.
Biological Activity
3-Nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a nitro group, which is crucial for its biological activity, particularly in interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The presence of the nitro group enhances its electrophilic character, allowing it to participate in nucleophilic attacks by cellular components.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, nitro-containing heterocycles have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for related compounds have been reported to be as low as 0.0015 µg/mL against certain pathogens, suggesting a strong antimicrobial potential .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This effect is thought to be mediated through the inhibition of the NF-κB signaling pathway, which plays a critical role in inflammatory responses .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Nitro group at position 3 | Essential for antimicrobial activity |
| Substituents on phenyl ring | Influence potency and selectivity |
| Amide linkage | Enhances binding affinity to target proteins |
These modifications can lead to significant changes in the compound's efficacy and safety profile.
Study on Antimicrobial Efficacy
In a recent study published in Chemistry Central Journal, researchers synthesized a series of nitro-substituted imidazopyridines and evaluated their antimicrobial activities against various bacterial strains. The results showed that compounds with a similar nitro-substituent exhibited MIC values comparable to established antibiotics, indicating their potential as novel antimicrobial agents .
Anti-inflammatory Research
Another study investigated the anti-inflammatory effects of related compounds in a model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated that treatment with these compounds significantly reduced levels of TNF-alpha and IL-6, supporting their potential use in inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide, and how are intermediates characterized?
The synthesis typically involves sequential coupling and functionalization steps. For example:
- Step 1 : Formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-bromoketones or aldehydes under reflux conditions .
- Step 2 : Nitration at the 3-position of the benzamide moiety using mixed acids (HNO₃/H₂SO₄) under controlled temperatures .
- Step 3 : Amide coupling via EDCI/HOBt-mediated reactions between the nitrobenzoyl chloride and the 2-phenylimidazo[1,2-a]pyridin-3-amine intermediate . Characterization : Intermediates are validated by ¹H/¹³C NMR (for regiochemistry), FT-IR (amide C=O stretch ~1650 cm⁻¹), and LC-MS (purity >95%) .
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Crystallize the compound in DMSO/EtOH mixtures.
- Collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refine with SHELXL (R-factor < 0.05), confirming bond angles, torsion angles, and packing motifs . Alternative methods include DFT-optimized geometry compared to experimental NMR/IR data .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme inhibition : Use fluorescence polarization assays for kinases or COX-2, with IC₅₀ determination via dose-response curves .
- Receptor binding : Radioligand displacement assays (e.g., δ-GABAA receptor, using [³H]muscimol) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), reporting EC₅₀ values .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., ambiguous NOE signals) be resolved for structural validation?
- Perform 2D NMR (HSQC, HMBC) to assign protons/carbons unambiguously. For example, HMBC correlations between the nitro group and adjacent aromatic protons confirm substitution patterns .
- Use DFT-predicted NMR chemical shifts (B3LYP/6-31+G(d,p)) to cross-validate experimental data .
- Variable-temperature NMR to detect dynamic effects (e.g., rotamers) causing signal splitting .
Q. What strategies optimize reaction yields during scale-up synthesis?
- DoE (Design of Experiments) : Screen parameters (temperature, catalyst loading) using Plackett-Burman designs. For example, increasing Pd(OAc)₂ from 2% to 5% improves Suzuki coupling yields by 20% .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 12 h to 30 min at 150°C) .
- In-line purification : Employ flash chromatography (C18 silica) or recrystallization (hexane/EtOAc) to isolate high-purity batches (>99%) .
Q. How can molecular docking and dynamics elucidate target binding modes?
- Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Prioritize poses with hydrogen bonds to the nitro group and π-π stacking with the imidazo[1,2-a]pyridine ring .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å). Analyze binding free energy with MM/PBSA .
Q. Why do adsorption isotherm models (e.g., Langmuir vs. Freundlich) matter in studying surface interactions?
- Langmuir : Assumes monolayer adsorption; fit data to , where is maximum capacity. Valid for corrosion inhibition studies on carbon steel .
- Freundlich : Accounts for heterogeneous surfaces; . Use if > 0.95 in inhibition efficiency vs. concentration plots .
Methodological Notes
- Crystallography : SHELXL refinement requires high-quality data (I/σ(I) > 2.0). Use Olex2 for structure visualization .
- Computational Chemistry : Benchmark DFT methods (e.g., M06-2X vs. B3LYP) to ensure accuracy in charge distribution predictions .
- Bioassays : Include positive controls (e.g., celecoxib for COX-2) and validate statistical significance via ANOVA (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
